molecular formula C12H18N2S B13633921 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-amine

3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-amine

Cat. No.: B13633921
M. Wt: 222.35 g/mol
InChI Key: JKWYTSPGCSAZGY-UHFFFAOYSA-N
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Description

3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-amine is an organic compound with the molecular formula C12H18N2S. It features a thiophene ring, which is a five-membered ring containing one sulfur atom.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of thiophene derivatives, including 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-amine, typically involves several key reactions. One common method is the Gewald reaction, which is a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester . Another method is the Paal–Knorr synthesis, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .

Industrial Production Methods

Industrial production methods for thiophene derivatives often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods may include continuous flow processes and the use of advanced catalysts to enhance reaction efficiency .

Chemical Reactions Analysis

Types of Reactions

3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-amine can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4).

    Substitution: This reaction involves the replacement of one atom or group with another. Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide, cyanide).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can lead to the formation of sulfoxides or sulfones, while reduction can yield thiol derivatives .

Scientific Research Applications

3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-(5-((Diethylamino)methyl)thiophen-3-yl)prop-2-yn-1-amine involves its interaction with specific molecular targets and pathways. For example, it may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Properties

Molecular Formula

C12H18N2S

Molecular Weight

222.35 g/mol

IUPAC Name

3-[5-(diethylaminomethyl)thiophen-3-yl]prop-2-yn-1-amine

InChI

InChI=1S/C12H18N2S/c1-3-14(4-2)9-12-8-11(10-15-12)6-5-7-13/h8,10H,3-4,7,9,13H2,1-2H3

InChI Key

JKWYTSPGCSAZGY-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)CC1=CC(=CS1)C#CCN

Origin of Product

United States

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